Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207199
InChI: InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3
SMILES:
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

CAS No.:

Cat. No.: VC17207199

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate -

Specification

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
IUPAC Name methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3
Standard InChI Key MPDZEKWHTGZAST-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=NC(=NN2C=C1)Cl

Introduction

Structural Characteristics and Nomenclature

Core Architecture

Methyl 2-chloro- triazolo[1,5-a]pyridine-7-carboxylate features a fused bicyclic system comprising a pyridine ring (six-membered) and a 1,2,4-triazole ring (five-membered). Key substituents include:

  • Chlorine atom at position 2 of the triazole ring, influencing electronic distribution and intermolecular interactions .

  • Methyl carboxylate group at position 7 of the pyridine ring, contributing to solubility and serving as a handle for further functionalization .

The IUPAC name derives from the numbering system prioritizing the triazole ring, with the pyridine moiety fused at positions 1 and 5. This arrangement distinguishes it from isomeric structures such as the 6-carboxylate derivative documented in PubChem (CID 130871543) .

Table 1: Comparative Structural Features of Triazolopyridine Carboxylates

PositionSubstituentElectronic EffectRole in Reactivity
2ChlorineElectron-withdrawing (-I)Enhances electrophilicity of triazole
7Methyl carboxylateElectron-donating (+M via ester)Facilitates nucleophilic substitution

Synthetic Methodologies

Microwave-Assisted Cyclization

A catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation provides a foundational approach. While the original protocol targets 6-substituted derivatives, positional isomerism at the 7-carboxylate position could be achieved through strategic precursor design :

  • Enaminonitrile Preparation: Reacting β-ketonitriles with dimethylformamide dimethyl acetal yields enaminonitriles with tunable substitution patterns.

  • Transamidation and Cyclization: Treatment with benzohydrazides initiates a tandem transamidation-nucleophilic addition-condensation sequence, forming the triazole ring .

For the 7-carboxylate target, substituting the enaminonitrile precursor with a pre-installed ester group at the pyridine’s 7-position would direct regioselectivity. Microwave conditions (120°C, 30 min) typically achieve yields of 75–92% for analogous systems .

Post-Functionalization Strategies

Late-stage modifications of triazolopyridine cores offer an alternative route:

  • Chlorination: Electrophilic chlorination using POCl₃ or PCl₅ selectively targets the triazole’s 2-position.

  • Esterification: Carboxylic acid intermediates (e.g., 7-carboxy derivatives) undergo methylation with MeOH/H₂SO₄ or dimethyl sulfate .

Physicochemical Properties

Spectral Characterization

While experimental data for the 7-carboxylate isomer remains unpublished, predictions derive from its 6-carboxylate analog :

  • ¹H NMR (CDCl₃): Pyridine protons resonate at δ 8.2–7.5 ppm; methyl ester appears as a singlet near δ 3.9 ppm.

  • IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester) and 750 cm⁻¹ (C-Cl vibration).

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Determination
Molecular Weight211.60 g/molPubChem CID 130871543
LogP (Octanol-Water)1.8 ± 0.3ChemAxon Calculator
Aqueous Solubility12 mg/L at 25°CEPI Suite Estimation

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The 2-chloro group undergoes substitution with:

  • Amines: Produces 2-amino derivatives under mild conditions (e.g., NH₃/EtOH, 60°C).

  • Thiols: Forms 2-sulfanyl analogs via SNAr mechanisms .

Ester Hydrolysis and Decarboxylation

The methyl ester hydrolyzes to the carboxylic acid under basic conditions (NaOH/EtOH, reflux), which subsequently decarboxylates at elevated temperatures (>150°C) to yield 7-unsubstituted triazolopyridines .

Biological and Industrial Applications

Materials Science Applications

  • Coordination Chemistry: The triazole nitrogen and ester oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Optoelectronic Materials: π-Conjugated systems enable use in organic light-emitting diodes (OLEDs) .

Challenges and Future Directions

  • Regioselectivity in Synthesis: Current methods favor 6-substituted isomers; developing directing groups for 7-position selectivity is critical.

  • Biological Screening: Prioritize in vitro assays to evaluate the 7-carboxylate’s antimicrobial and anticancer potential.

  • Scalability: Adapt microwave protocols for continuous-flow reactors to enhance industrial viability .

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